molecular formula C7H6ClN3O B2605622 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- CAS No. 91371-83-4

3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-

Cat. No.: B2605622
CAS No.: 91371-83-4
M. Wt: 183.6
InChI Key: PTIBCDFDXHVLLM-UHFFFAOYSA-N
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Description

The compound 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- (CAS 250651-52-6) is a heterocyclic aromatic molecule featuring an imidazo[4,5-b]pyridine core substituted with a hydroxymethyl (-CH2OH) group at position 2 and a chlorine atom at position 6 . The methanol group enhances hydrogen-bonding capacity, while the chloro substituent increases lipophilicity, impacting pharmacokinetic properties.

Properties

IUPAC Name

(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIBCDFDXHVLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction of the nitro group to yield 2,3-diaminopyridine. The cyclization is then achieved using carboxylic acid derivatives, such as acetic anhydride, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of palladium on carbon or Raney nickel as reducing agents is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-3H-imidazo[4,5-b]pyridine (CAS 52090-89-8)
  • Key Difference : Chlorine substitution at position 5 instead of 6.
  • Impact : Altered electronic distribution and steric interactions. The 5-chloro isomer may exhibit distinct reactivity in electrophilic substitutions and differential binding to biological targets compared to the 6-chloro analog .
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-19-0)
  • Key Difference : Bromine replaces chlorine at position 6.
  • Impact : Increased molecular weight (223.04 vs. 183.60) and lipophilicity (logP ~1.5 vs. ~1.2). Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding .

Functional Group Modifications

3H-Imidazo[4,5-b]pyridine-2-methanol, α-methyl (CAS 250651-52-6)
  • Key Difference: Methanol group at position 2 is replaced by a methyl ether (-CH2OCH3).
  • Impact: Reduced polarity (PSA: ~40 vs.
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
  • Example : Compound 3f (IC50: 9.2 µM against COX-2).
  • Key Difference : Bulky aryl groups at positions 2 and 3.
  • Impact: Enhanced steric hindrance and π-π stacking interactions, leading to selective COX-2 inhibition. The methanol and chloro groups in the target compound may favor different binding modes .
Table 1: Key Properties of Selected Compounds
Compound Name CAS Number Substituents Molecular Weight PSA (Ų) Notable Properties/Activities
6-Chloro-3H-imidazo[4,5-b]pyridine-2-methanol 250651-52-6 2-CH2OH, 6-Cl 183.60 60.17 High polarity, potential H-bond donor
5-Chloro-3H-imidazo[4,5-b]pyridine 52090-89-8 5-Cl 153.57 41.13 Lower solubility, altered reactivity
6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol 172648-19-0 2-CH2OH, 6-Br 223.04 60.17 Enhanced lipophilicity
α-Methyl derivative 250651-52-6 2-CH2OCH3, 6-Cl 197.63 40.23 Improved membrane permeability
2,3-Diaryl derivative (3f) - 2,3-diaryl ~350 70-80 COX-2 inhibition (IC50: 9.2 µM)

Biological Activity

3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is a heterocyclic compound characterized by its fused imidazo-pyridine ring system. With the molecular formula C7H6ClN3O, it has garnered attention for its diverse biological activities, particularly in medicinal chemistry and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

The biological activity of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- can be attributed to its ability to interact with various biomolecules. Notably, it acts as an antagonist for biological receptors such as angiotensin II and thromboxane A2, influencing critical signaling pathways involved in cell proliferation and apoptosis .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound inhibits FLT3 and aurora kinases, which are pivotal in cancer cell signaling pathways .
  • Cell Cycle Interference : It disrupts normal cell cycle progression, leading to apoptosis in cancerous cells .

Antiproliferative Activity

Research has demonstrated that 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
LN-229 (Glioblastoma)5.0
Capan-1 (Pancreatic)7.2
HCT-116 (Colorectal)6.5
NCI-H460 (Lung)4.8
DND-41 (Leukemia)11.9

Antimicrobial Activity

In addition to its anticancer properties, the compound shows promising antimicrobial activity. Derivatives have been tested against various bacterial strains, revealing moderate effectiveness against E. coli and other pathogens .

Table 2: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)Target Bacteria
Derivative A32E. coli
Derivative B64S. aureus
Derivative C16Pseudomonas aeruginosa

Case Study 1: Anticancer Properties

A study published in Molecules evaluated several imidazo[4,5-b]pyridine derivatives for their antiproliferative effects on human cancer cell lines. Among these, a compound structurally similar to 3H-Imidazo[4,5-b]pyridine-2-methanol showed an IC50 value of approximately 5 μM against glioblastoma cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of new derivatives from the imidazo[4,5-b]pyridine scaffold. These derivatives were tested for antimicrobial activity against common pathogens. The study highlighted that some derivatives exhibited MIC values as low as 16 μg/mL against resistant strains of bacteria .

Q & A

Q. What are the established synthetic routes for 6-chloro-3H-imidazo[4,5-b]pyridine-2-methanol, and how can reaction conditions be optimized?

Answer: A common synthetic approach involves the condensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with aldehydes or nitriles under reflux conditions in ethanol, using catalytic piperidine. For example, Knoevenagel condensation with benzaldehyde yields intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)-3-phenylacrylonitrile, which can undergo further functionalization . Optimization focuses on solvent selection (e.g., ethanol for polarity), temperature control (reflux to avoid side reactions), and stoichiometric ratios to enhance regioselectivity .

Q. How is the structural characterization of 6-chloro-3H-imidazo[4,5-b]pyridine-2-methanol performed?

Answer: Structural elucidation combines spectroscopic and computational methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with shifts at δ 4.5–5.0 ppm typical for the methanol moiety .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 187.04 for C7_7H6_6ClN3_3O) .
  • X-ray Crystallography : Resolves bond angles and packing motifs, critical for validating imidazopyridine core geometry .

Advanced Research Questions

Q. How does the chloro-substitution at position 6 influence the compound’s bioactivity in kinase inhibition?

Answer: The 6-chloro group enhances binding affinity to kinase ATP pockets via hydrophobic interactions. Studies on analogous imidazopyridines (e.g., c-Met inhibitors) show that chloro-substitution at position 6 increases inhibitory potency (IC50_{50} < 100 nM) compared to unsubstituted analogs. This is attributed to improved steric complementarity with hydrophobic kinase subpockets . SAR studies recommend evaluating electron-withdrawing groups (e.g., Cl, CF3_3) at this position for optimizing target engagement .

Q. What computational strategies are effective for predicting the regioselectivity of imidazopyridine derivatives during synthesis?

Answer: Density Functional Theory (DFT) calculations assess nucleophilic attack pathways. For example, route selectivity in forming regioisomers (e.g., 12 vs. 13 in Scheme 4 ) is predicted by comparing activation energies of competing pathways. Nucleophilicity indices (e.g., Fukui functions) prioritize reactive sites, such as the CH2_2 group over NH in acetonitrile intermediates . MD simulations further validate solvent effects on transition states.

Q. How can researchers reconcile contradictory data on the biological activity of imidazopyridine analogs across studies?

Answer: Contradictions often arise from assay variability (e.g., cell lines, ATP concentrations) or divergent substituent effects. Mitigation strategies include:

  • Standardized Assays : Use identical kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Comparative SAR : Cross-reference data from structurally related compounds (e.g., 6-fluoro vs. 6-chloro analogs) to isolate substituent-specific effects .
  • In Silico Docking : Validate binding poses using co-crystal structures of homologs (e.g., PDB: 3LQ8 for c-Met) .

Q. What methodologies address regioselectivity challenges in functionalizing the imidazopyridine core?

Answer: Regioselectivity is controlled via:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies position 7 .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient pyridine ring .

Q. How can pharmacokinetic properties of 6-chloro-imidazopyridine derivatives be optimized for in vivo studies?

Answer: Key strategies:

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) at the methanol position .
  • Metabolic Stability : Replace labile substituents (e.g., methyl with cyclopropyl) to reduce CYP450 oxidation .
  • BBB Penetration : LogP optimization (target 2–3) via halogenation or fluorination .

Q. What intellectual property considerations apply when developing novel imidazopyridine analogs?

Answer: Patent landscapes prioritize novel substitution patterns (e.g., 6-chloro-2-methanol) and therapeutic claims (e.g., kinase inhibition). Prior art analysis (e.g., Novartis’ imidazopyridine-based complement factor B inhibitors ) informs freedom-to-operate strategies. Provisional patents should emphasize unique structural motifs and assay data to circumvent existing claims .

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